molecular formula C23H30N2O4 B136389 Mitragynine CAS No. 4098-40-2

Mitragynine

Cat. No. B136389
CAS RN: 4098-40-2
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N
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Safety and Hazards

Mitragynine has been associated with dependency, cognitive decline, and digestive system issues . It is also noted for its psychoactive, stimulant, and sedative effects depending on the dosage level .

Future Directions

Future research should focus on understanding the dose-response relationship of Mitragynine in preclinical and clinical studies. PKPD modeling would serve as a better method to understand this relationship . This is essential for the development of this compound as an alternative medicinal drug for pain management .

Biochemical Analysis

Biochemical Properties

Mitragynine interacts with opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) to exhibit its analgesic effect . The compound is able to bind to these opioid receptors, particularly MOR . The chemical and pharmacological aspects of this compound and its diastereomers, speciogynine, speciociliatine, and mitraciliatine, are also of interest .

Cellular Effects

This compound has shown to inhibit the twitch contraction of guinea pig ileum, which is induced by electrical stimulation . It also exhibited inhibition against the growth of nasopharyngeal carcinomas NPC/HK-1 cells . At lower doses, this compound can bring a kick of alertness, boosted energy, and sociability .

Molecular Mechanism

This compound is able to bind to opioid receptors, particularly MOR, to exhibit the analgesic effect . The difference in stereochemical configuration could lead to the difference in the bioactivity of the respective compounds .

Temporal Effects in Laboratory Settings

The baseline synaptic transmission’s amplitude was drastically decreased by this compound at 5 and 10 mg/kg doses . Strong and persistent inhibition of long-term potentiation (LTP) was generated in the CA1 region by this compound (5 and 10 mg/kg) doses .

Dosage Effects in Animal Models

A smaller dose of this compound (1 mg/kg) poses no risk to hippocampal synaptic transmission . This compound (5 and 10 mg/kg) significantly raised the extracellular glutamate levels . The largest dose of this compound was 56 mg/kg; 100 mg/kg was lethal even in the presence of 10 mg/kg naltrexone .

Metabolic Pathways

Phase I metabolism of this compound involved the hydrolysis of methyl ester of the propenoic acid at C-16 whereas O-demethylation of the methoxy group positioned at C-9 and C-17, respectively followed by oxidation or reduction reactions to form carboxylic acid or alcohol .

Transport and Distribution

This compound and 7-hydroxythis compound showed moderate permeability across Caco-2 and MDR-MDCK monolayers with no significant efflux . Mitraphylline was subjected to efflux mediated by P-glycoprotein in both Caco-2 and MDR-MDCK monolayers .

properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms.
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS RN

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Record name Mitragynine
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Record name Mitragynine
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Record name (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester
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Record name MITRAGYNINE
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Record name Mitragynine
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Record name Mitragynine
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Melting Point

104 °C
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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